6-Bromo-N-(pyridin-3-YL)pyridin-3-amine
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Overview
Description
6-Bromo-N-(pyridin-3-YL)pyridin-3-amine is a compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(pyridin-3-YL)pyridin-3-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is catalyzed by palladium and involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions generally include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved safety, and higher yields. The use of automated systems and advanced monitoring techniques ensures consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(pyridin-3-YL)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and reduced amines. These products have various applications in medicinal chemistry and material science .
Scientific Research Applications
6-Bromo-N-(pyridin-3-YL)pyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of novel materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(pyridin-3-YL)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exhibiting therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-pyridinecarboxaldehyde: Another pyridine derivative with similar structural features.
3-Bromoimidazo[1,2-a]pyridine: A compound with a similar bromine substitution pattern.
Uniqueness
6-Bromo-N-(pyridin-3-YL)pyridin-3-amine is unique due to its specific substitution pattern and the presence of two pyridine rings. This structural feature imparts distinct electronic properties and reactivity, making it valuable for various applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H8BrN3 |
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Molecular Weight |
250.09 g/mol |
IUPAC Name |
6-bromo-N-pyridin-3-ylpyridin-3-amine |
InChI |
InChI=1S/C10H8BrN3/c11-10-4-3-9(7-13-10)14-8-2-1-5-12-6-8/h1-7,14H |
InChI Key |
OJAWPOGCNZJFTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)NC2=CN=C(C=C2)Br |
Origin of Product |
United States |
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